3-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the pyrimidine ring, followed by various substitutions to introduce the methyl, benzylthio, and phenyl groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring would have various substituents, including a methyl group, a benzylthio group, and a phenyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic and nucleophilic substitutions, as well as reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic pyrimidine ring could contribute to its stability and reactivity. The various substituents could also influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Biological Activities
Synthetic Approaches
Research on pyrimidine and pyrrolopyrimidine derivatives emphasizes the diversity of synthetic methods available for generating these compounds. Studies demonstrate various approaches to synthesize novel derivatives with potential pharmacological properties. For instance, the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives showcases a method for creating compounds with significant biological activities, including antiproliferative effects against cancer cell lines (Nagaraju et al., 2020).
Antibacterial and Antifungal Properties
A variety of pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For example, some novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones were synthesized and found to exhibit antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Srinivas et al., 2008).
Potential in Cancer Research
Antitumor Activity
The synthesis and biological evaluation of pyrimidine derivatives have led to the identification of compounds with promising antitumor activities. This includes the design and synthesis of dual inhibitors targeting enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical in cancer chemotherapy (Gangjee et al., 2000). Additionally, other studies have focused on synthesizing derivatives that show potent anticancer activity against various human cancer cell lines, suggesting the role of pyrimidine derivatives in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-7-6-8-15(11-14)13-26-21-23-18-17(16-9-4-3-5-10-16)12-22-19(18)20(25)24(21)2/h3-12,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPHYGCATLIAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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